molecular formula C10H12BrN3O3 B8350961 Methyl 5-bromo-2-(3-ethylureido)isonicotinate

Methyl 5-bromo-2-(3-ethylureido)isonicotinate

Cat. No.: B8350961
M. Wt: 302.12 g/mol
InChI Key: FKOYWJULDIFIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-(3-ethylureido)isonicotinate is a useful research compound. Its molecular formula is C10H12BrN3O3 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN3O3

Molecular Weight

302.12 g/mol

IUPAC Name

methyl 5-bromo-2-(ethylcarbamoylamino)pyridine-4-carboxylate

InChI

InChI=1S/C10H12BrN3O3/c1-3-12-10(16)14-8-4-6(9(15)17-2)7(11)5-13-8/h4-5H,3H2,1-2H3,(H2,12,13,14,16)

InChI Key

FKOYWJULDIFIQI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC=C(C(=C1)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-amino-5-bromoisonicotinate (200 g, 865 mmol) was dissolved in chloroform (1.2 L) and placed into a 2 L Parr apparatus. Ethyl isocyanate (204 mL, 2.59 mol) was added, and the Parr apparatus was heated at 40° C. for 36 h at which time the reaction was determined to be complete. The mixture was then cooled to room temperature, concentrated, and the solid was dissolved in 2:1 ethyl acetate: tetrahydrofuran (3 L). This solution was extracted with water (1 L), and the water was back extracted with ethyl acetate (300 mL). The organic layers were combined then dried over sodium sulfate, filtered, and concentrated yielding 261 g (quant) of methyl 5-bromo-2-(3-ethylureido)isonicotinate as a dark yellow solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
204 mL
Type
reactant
Reaction Step Two

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